5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol
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Overview
Description
5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol is a pyrimidine derivative that has garnered attention due to its potential therapeutic and environmental applications. This compound exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol typically involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide to generate disodium 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization and acidification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol exerts its effects involves several molecular targets and pathways. It is known to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-5-methoxypyrimidine: Shares structural similarities and undergoes similar chemical reactions.
Pyrimido[4,5-d]pyrimidines: These compounds also contain fused pyrimidine rings and exhibit comparable biological activities.
Uniqueness
5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxyl and methoxy groups on the benzyl ring enhances its antioxidant and anti-inflammatory properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-9-4-7(5-10(20-2)11(9)16)3-8-6-14-13(18)15-12(8)17/h4-6,16H,3H2,1-2H3,(H2,14,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSFSLHCFDZEEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CNC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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